Z2S8MR1Ckb

説明

Z2S8MR1Ckb (CAS No. 7312-10-9) is a brominated benzo[b]thiophene derivative with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . It is characterized by a fused aromatic thiophene ring system substituted with a carboxylic acid group and a bromine atom, contributing to its distinct physicochemical and pharmacological properties.

特性

CAS番号 |

198420-11-0 |

|---|---|

分子式 |

C15H15NO4 |

分子量 |

273.28 g/mol |

IUPAC名 |

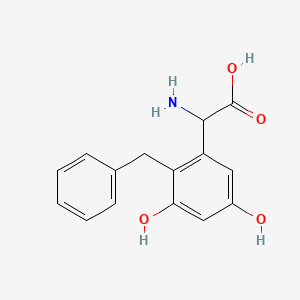

2-amino-2-(2-benzyl-3,5-dihydroxyphenyl)acetic acid |

InChI |

InChI=1S/C15H15NO4/c16-14(15(19)20)12-7-10(17)8-13(18)11(12)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6,16H2,(H,19,20) |

InChIキー |

NSAKNHOCQXFPGT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC2=C(C=C(C=C2O)O)C(C(=O)O)N |

製品の起源 |

United States |

準備方法

The preparation of Z2S8MR1Ckb involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Z2S8MR1Ckb: undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

科学的研究の応用

Z2S8MR1Ckb: has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is used in the production of various chemical products and materials .

作用機序

The mechanism of action of Z2S8MR1Ckb involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of various biochemical pathways. This interaction can result in changes in cellular functions and physiological responses .

類似化合物との比較

Key Properties:

- Topological Polar Surface Area (TPSA): 65.54 Ų, indicating moderate polarity.

- GI Absorption: High, suggesting favorable oral bioavailability.

- CYP Inhibition: Acts as a CYP1A2 inhibitor, which may influence drug-drug interactions .

Comparison with Similar Compounds

Z2S8MR1Ckb belongs to a class of benzo[b]thiophene carboxylic acid derivatives. Below is a detailed comparison with structurally analogous compounds (similarity scores derived from computational or experimental structural alignment studies ):

Table 1: Structural and Functional Comparison

| Compound Name (IUPAC) | Molecular Formula | Molecular Weight (g/mol) | Bromine Substitution | TPSA (Ų) | Similarity Score | Key Functional Differences |

|---|---|---|---|---|---|---|

| Z2S8MR1Ckb | C₉H₅BrO₂S | 257.10 | Position 7* | 65.54 | - | CYP1A2 inhibition |

| 7-Bromobenzo[b]thiophene-2-carboxylic acid | C₉H₅BrO₂S | 257.10 | Position 7 | ~65.54† | 0.93 | None (positional isomer) |

| 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₇BrO₂S | 287.13 | Position 6 | ~65.54† | 0.91 | Methyl group enhances lipophilicity |

| Benzo[b]thiophene-2-carboxylic acid | C₈H₆O₂S | 166.19 | None | 65.54 | 0.89 | Lacks bromine; lower molecular weight |

| Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid | C₁₆H₈O₆S₃ | 400.34 | None | 131.58 | 0.87 | Three carboxyl groups; higher polarity |

* Bromine position inferred from synthesis and structural analogs.

† Estimated based on functional group contributions.

Key Findings:

Positional Isomerism (Similarity Score 0.93): The positional isomer 7-bromobenzo[b]thiophene-2-carboxylic acid shares identical molecular weight and TPSA with Z2S8MR1Ckb. However, bromine placement may alter electronic effects, influencing receptor binding or metabolic stability .

Methyl Substitution (Similarity Score 0.91): The 6-bromo-4-methyl analog exhibits increased lipophilicity (logP ~2.8 vs.

Absence of Bromine (Similarity Score 0.89): The non-brominated parent compound lacks CYP1A2 inhibitory activity, underscoring bromine’s role in enzyme interaction.

Multi-Carboxylated Analog (Similarity Score 0.87): The tricarboxylic acid derivative has significantly higher polarity (TPSA >130 Ų), making it unsuitable for CNS targeting but ideal for hydrophilic applications .

Research Implications

- Pharmacological Optimization: Z2S8MR1Ckb’s balance of BBB permeability and CYP1A2 inhibition positions it as a candidate for CNS-active drug development.

- Synthetic Challenges: Bromine placement requires precise control to avoid byproducts, as seen in its isomer synthesis .

- Data Gaps: Limited experimental data on analogs’ CYP inhibition profiles or pharmacokinetics necessitate further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。